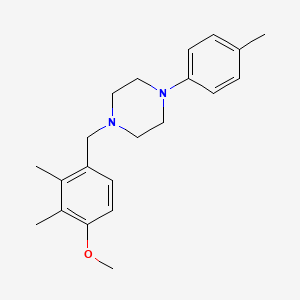
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine, also known as MADMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential therapeutic applications in the treatment of Parkinson's disease. Additionally, it has been shown to modulate the activity of serotonin receptors, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may explain its potential therapeutic applications in the treatment of Parkinson's disease. Additionally, it has been shown to decrease levels of the stress hormone cortisol, which may explain its anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the main advantages of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine is its relative ease of synthesis and high purity level. Additionally, it has shown promising results in various scientific research studies, making it an attractive compound for further investigation. However, one of the limitations of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine is its potential toxicity, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the investigation of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine. One potential direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and depression. Additionally, further investigation into its mechanism of action and biochemical and physiological effects may provide insight into its potential therapeutic applications. Finally, further investigation into its potential toxicity may provide insight into its limitations for therapeutic use.
Conclusion
In conclusion, 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. Its synthesis method is relatively simple and cost-effective, and it has shown promising results in various scientific research studies. Further investigation into its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and potential toxicity may provide insight into its limitations and potential for therapeutic use.
合成法
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine involves the condensation of 4-methoxy-2,3-dimethylbenzaldehyde and 4-methylphenylpiperazine in the presence of a catalyst. The reaction yields 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine as a white crystalline solid with a high purity level. The synthesis method of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine is relatively simple and cost-effective, making it an attractive compound for further research.
科学的研究の応用
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine has shown promising results in various scientific research studies, particularly in the field of neuropharmacology. It has been investigated for its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and depression. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine has been shown to have a high affinity for dopamine receptors, making it a potential candidate for the treatment of Parkinson's disease. Additionally, 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
特性
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-16-5-8-20(9-6-16)23-13-11-22(12-14-23)15-19-7-10-21(24-4)18(3)17(19)2/h5-10H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFZFBCAPHYHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
![N-methyl-N-(4-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4930194.png)


![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)


![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4930278.png)